Cas no 2013784-31-9 ((5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone)
(5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone Chemical and Physical Properties
Names and Identifiers
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- (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone
- (5-Amino-pyridin-2-yl)-(3,3-difluoro-pyrrolidin-1-yl)-methanone
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- MDL: MFCD31760286
- Inchi: 1S/C10H11F2N3O/c11-10(12)3-4-15(6-10)9(16)8-2-1-7(13)5-14-8/h1-2,5H,3-4,6,13H2
- InChI Key: NWHVQGJNOPALLP-UHFFFAOYSA-N
- SMILES: FC1(CN(C(C2C=CC(=CN=2)N)=O)CC1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 285
- XLogP3: 0.8
- Topological Polar Surface Area: 59.2
(5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 195772-2.500g |
(5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, 95% |
2013784-31-9 | 95% | 2.500g |
$1733.00 | 2023-09-07 |
(5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone
Compound Introduction: (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (CAS No. 2013784-31-9)
The compound (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, identified by the CAS number 2013784-31-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The structural composition of this compound, featuring a methanone bridge connecting a pyridine ring and a difluorinated pyrrolidine moiety, positions it as a promising candidate for further exploration in therapeutic development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating fluorinated structures. The presence of fluorine atoms in (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone not only enhances the metabolic stability of the molecule but also influences its binding affinity to biological targets. This property is particularly crucial in the design of small-molecule drugs, where optimizing interactions with biological receptors can significantly improve efficacy and reduce side effects.
One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. The pyridine and pyrrolidine moieties are known to interact with various neurotransmitter systems, making this compound a candidate for further investigation in the development of novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. Recent studies have highlighted the importance of targeting specific amino acid residues within these neurotransmitter receptors, and (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone exhibits structural features that suggest it may be capable of achieving this goal.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the pyrrolidine ring is particularly challenging due to the reactivity of fluorinating agents. However, advances in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and selectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex framework of this molecule.
From a computational chemistry perspective, the molecular modeling of (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone has provided valuable insights into its binding interactions. Studies using molecular dynamics simulations have revealed that the compound can form stable complexes with target proteins through hydrogen bonding and hydrophobic interactions. These findings are consistent with experimental data obtained from enzyme inhibition assays, which have demonstrated the compound's potential as an inhibitor of key enzymes involved in neurological disorders.
The pharmacokinetic properties of this compound are also of great interest. Preliminary studies indicate that it exhibits good oral bioavailability and moderate metabolic stability, suggesting that it may be suitable for clinical development. However, further research is needed to fully understand its pharmacokinetic profile and to identify any potential liabilities that may arise from its metabolism or excretion.
In conclusion, (5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (CAS No. 2013784-31-9) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential interactions with biological targets make it an attractive molecule for developing novel treatments for neurological disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the field of medicinal chemistry.
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